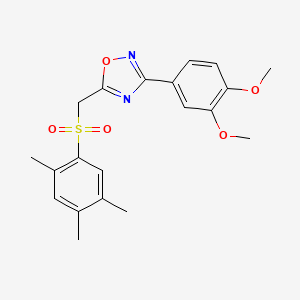
N-(furan-2-ylmethyl)-3,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(furan-2-ylmethyl)-3,5-dimethylaniline” is a chemical compound that contains an aromatic ring and an amide group. It is related to other compounds such as “N-(Furan-2-ylmethyl) 4-bromobenzamide” which has a molecular weight of 280.1 and “N-FURAN-2-YLMETHYL-2-METHYL-BENZAMIDE” with a molecular weight of 215.254 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “N-(Furan-2-ylmethyl)furan-2-carboxamide” and “furan-2-ylmethyl furan-2-carboxylate” were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The molecular structure of related compounds such as “N-FURAN-2-YLMETHYL-BENZAMIDE” has been reported. It has a linear formula of C12H11NO2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, bio-based furanic oxygenates can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “Furan-2-ylmethyl hexanoate” have been reported. It has a molecular formula of C11H16O3 .Scientific Research Applications
Photochemical Synthesis
- N-(furan-2-ylmethyl)-3,5-dimethylaniline derivatives are utilized in photochemical reactions. For example, 2-(4-N,N-dimethylaminophenyl) heterocycles are obtained from the photolysis of 4-chloro-N,N-dimethylaniline, demonstrating its potential in synthesizing complex organic structures (Guizzardi et al., 2000).
Reactions with Dienophiles
- Compounds related to N-(furan-2-ylmethyl)-3,5-dimethylaniline are studied for their reactivity with dienophiles. For instance, 3-trimethylsilyloxy-1-(furan-3-yl)butadiene reacts with various dienophiles, highlighting the compound's utility in complex organic reactions (Mironov et al., 2016).
Maillard Reaction Studies
- In food chemistry, derivatives of N-(furan-2-ylmethyl)-3,5-dimethylaniline are used to study the Maillard reaction, a chemical process important for flavor development in cooked foods (Hofmann, 1998).
Antimicrobial and Larvicidal Activities
- Certain imidazole derivatives synthesized from N-(furan-2-ylmethyl)-3,5-dimethylaniline exhibit significant antimicrobial and larvicidal activities, suggesting their potential use in developing new antimicrobial agents (Alaklab et al., 2017).
Enantioselective Catalysis
- N,N-dimethylaniline, a compound structurally related to N-(furan-2-ylmethyl)-3,5-dimethylaniline, is used as an additive in enantioselective Friedel-Crafts alkylation reactions involving furans, indicating its relevance in stereoselective synthesis (Adachi et al., 2009).
Angiogenesis Inhibition
- Analogues of N-(furan-2-ylmethyl)-3,5-dimethylaniline are synthesized and evaluated as potential inhibitors of angiogenesis, a process critical in cancer progression (Braud et al., 2003).
Photophysical Properties
- Furans, including those derived from N-(furan-2-ylmethyl)-3,5-dimethylaniline, exhibit a range of activities and properties, with studies focusing on their potential application in fields such as metal ion sensors (Kumar et al., 2015).
DNA Interaction Studies
- The interaction of 3,5-dimethylaniline derivatives with DNA is studied to understand their potential role in carcinogenesis, providing insights into the molecular mechanisms of chemical carcinogens (Cui et al., 2007).
Synthesis of Tetrazole Derivatives
- Novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, synthesized from compounds related to N-(furan-2-ylmethyl)-3,5-dimethylaniline, show potential in antibacterial applications, highlighting their role in medicinal chemistry (Szulczyk et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The future research direction and development trend of the efficient synthesis for bio-based amines are being prospected . The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents and conditions, as well as the possible reaction routes and catalytic reaction mechanisms are being studied and discussed in depth .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,5-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-6-11(2)8-12(7-10)14-9-13-4-3-5-15-13/h3-8,14H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKRWOZRBSCAQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC=CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3,5-dimethylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2393158.png)
![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-4-carboxylic acid](/img/structure/B2393159.png)

![N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393163.png)
![5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2393165.png)
![2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2393167.png)
![N-(2-chlorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2393169.png)
![1-butyl-7-(diethylamino)-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2393170.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2393172.png)
![2,6-Difluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-YL)ethyl]benzamide](/img/structure/B2393174.png)

